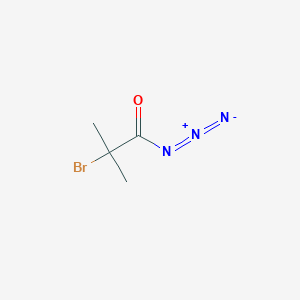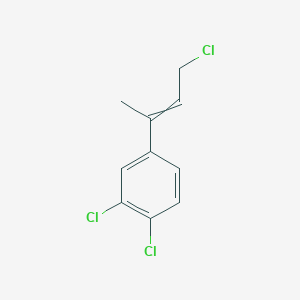
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl3. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and an additional chlorinated butenyl group. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination of butadiene to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. This mixture is then isomerized to 3,4-dichlorobut-1-ene by heating in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and substituted benzene derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.
Medicine: Investigations are ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: This compound has two chlorine atoms attached to the benzene ring but lacks the chlorobut-2-en-2-yl group.
1,2-Dichlorobenzene: Similar to 1,4-dichlorobenzene but with chlorine atoms in different positions on the benzene ring.
1,4-Dichlorobut-2-ene: This compound has a similar chlorinated butenyl group but lacks the benzene ring.
Uniqueness
1,2-Dichloro-4-(4-chlorobut-2-en-2-yl)benzene is unique due to the presence of both the chlorinated benzene ring and the chlorobut-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
648425-35-8 |
|---|---|
Formule moléculaire |
C10H9Cl3 |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
1,2-dichloro-4-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7(4-5-11)8-2-3-9(12)10(13)6-8/h2-4,6H,5H2,1H3 |
Clé InChI |
NVETUQRDEAZBEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCl)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)

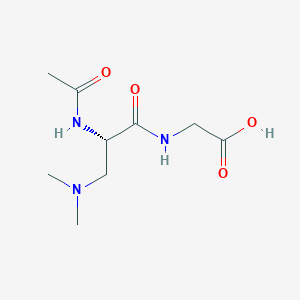
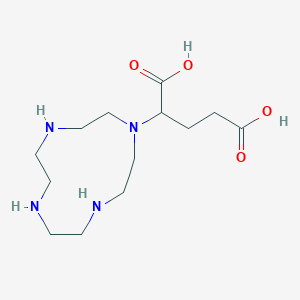


![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
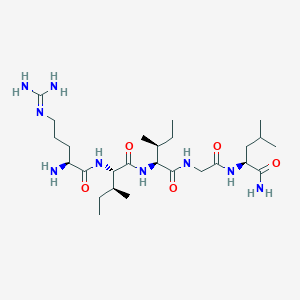
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
